Ethyl 4-methyl-2-oxopentanoate

Prodrug Design Cell Permeability Drug Delivery

Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6), also known as ethyl α-ketoisocaproate, is a branched-chain α-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It is a colorless to pale yellow liquid characterized by an ethyl ester group, making it more lipophilic than its corresponding acid form, 4-methyl-2-oxopentanoic acid (LogP: ~1.6 vs.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 26073-09-6
Cat. No. B1584950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-oxopentanoate
CAS26073-09-6
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(C)C
InChIInChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3
InChIKeyMGSWAHQQBHNCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6): An Overview for Informed Procurement in Research and Development


Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6), also known as ethyl α-ketoisocaproate, is a branched-chain α-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. It is a colorless to pale yellow liquid characterized by an ethyl ester group, making it more lipophilic than its corresponding acid form, 4-methyl-2-oxopentanoic acid (LogP: ~1.6 vs. ~0.93, respectively) . This compound is a key intermediate in the metabolism of the essential amino acid L-leucine and is also a metabolite in both humans and yeast [2]. Its primary utility lies in its role as a versatile building block in organic synthesis and as a precursor for the active, isotopically labeled metabolite 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt .

Why Generic Substitution Fails: The Critical Role of Ethyl 4-methyl-2-oxopentanoate as a Specialized α-Ketoester


In research and industrial workflows, substituting Ethyl 4-methyl-2-oxopentanoate with a closely related analog like its free acid, sodium salt, or methyl ester is not chemically or biologically equivalent. Each derivative exhibits distinct physicochemical and biological properties that dictate its suitability for specific applications. For instance, the free acid (4-methyl-2-oxopentanoic acid) is a potent secretagogue for insulin release, with a defined threshold (4 mM) and maximal response (25 mM) in pancreatic islets [1]. However, its polar nature limits its membrane permeability, a challenge that the ethyl ester form is designed to overcome by virtue of its increased lipophilicity (calculated LogP ~1.6 vs. ~0.93) . Furthermore, the ethyl ester serves as a unique precursor for the synthesis of deuterium-labeled analogs (e.g., 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt), a role that cannot be fulfilled by the methyl ester or the sodium salt . Therefore, the selection of the correct derivative is not a matter of simple interchangeability but a critical decision point for ensuring experimental validity and synthetic success.

Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6): A Quantitative Comparison Guide for Scientific Procurement


Enhanced Membrane Permeability via Increased Lipophilicity: A Comparative Analysis

Ethyl 4-methyl-2-oxopentanoate exhibits significantly higher lipophilicity compared to its free acid counterpart, 4-methyl-2-oxopentanoic acid. This is a key design feature for enhancing passive diffusion across biological membranes. The calculated partition coefficient (LogP) for the ethyl ester is 1.46, whereas the estimated LogP for the acid is 0.93, representing an approximate 3.4-fold increase in lipophilicity on a logarithmic scale . This property is crucial for applications where intracellular delivery of the 4-methyl-2-oxopentanoate moiety is desired, as the free acid's transport is limited and pH-dependent [1].

Prodrug Design Cell Permeability Drug Delivery Metabolism

Boiling Point and Volatility: A Critical Differentiator in Purification and Processing

The boiling point of Ethyl 4-methyl-2-oxopentanoate is 205.2 °C at 760 mmHg, which is notably higher than that of its methyl ester analog, Methyl 4-methyl-2-oxopentanoate (CAS 3682-43-7), which boils at 184.0 °C at 760 mmHg [1]. This 21.2 °C difference is significant for separation techniques such as fractional distillation, where the ethyl ester's reduced volatility offers a wider operational window and can simplify purification from more volatile reaction components.

Chemical Synthesis Purification Process Chemistry Volatility

A Unique Precursor for Isotopically Labeled Metabolic Tracers: The D7-Sodium Salt Synthesis

Ethyl 4-methyl-2-oxopentanoate is the direct and documented precursor for synthesizing 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt, a deuterium-labeled α-ketomonocarboxylic acid used to trigger insulin release in metabolic studies . This specific synthetic pathway is not described for other common analogs like the methyl ester or the sodium salt of the unlabeled acid. The labeled product's utility is in quantitative mass spectrometry, where it serves as an internal standard to accurately measure endogenous levels of the metabolite.

Metabolomics Isotope Labeling Tracer Studies Mass Spectrometry

Optimizing Outcomes: Key Application Scenarios for Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6)


Intracellular Delivery of a Bioactive Metabolite in Cell-Based Assays

In studies investigating leucine metabolism, insulin secretion, or mTOR signaling, where intracellular accumulation of the active metabolite 4-methyl-2-oxopentanoate is desired, the ethyl ester form is the logical choice. Its increased lipophilicity (LogP 1.46 vs. 0.93 for the free acid) suggests superior passive membrane permeability compared to the free acid, which is known to be taken up by cells in a concentration- and pH-dependent manner . This makes the ethyl ester a more reliable tool for ensuring consistent intracellular dosing in culture systems. This approach is analogous to the use of dimethyl-oxalylglycine (DMOG), a membrane-permeable prodrug for the cell-impermeable α-ketoglutarate analog NOG [1].

Synthesis and Calibration of LC-MS/MS Internal Standards for Metabolomics

Researchers quantifying 4-methyl-2-oxopentanoate (α-ketoisocaproate) in biological matrices via LC-MS/MS require a stable isotope-labeled internal standard to ensure analytical precision. Ethyl 4-methyl-2-oxopentanoate is the essential starting material for synthesizing 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt, a commonly used deuterated tracer . Its procurement is non-negotiable for laboratories setting up these specific, validated analytical assays, as alternative starting materials would lead to different final labeled products with potentially altered chromatographic behavior or mass transitions.

Chemical Process Development Requiring Specific Volatility Profiles

In multi-step organic syntheses, the physical properties of intermediates dictate the choice of purification strategy. When a reaction sequence involves volatile reagents or solvents, a product with a higher boiling point can be advantageous. With a boiling point of 205.2 °C, Ethyl 4-methyl-2-oxopentanoate offers a 21.2 °C higher boiling point than its methyl ester counterpart [2]. This allows process chemists to distill off lower-boiling components with greater ease, potentially simplifying the work-up procedure and reducing product cross-contamination. This property makes the ethyl ester a preferred building block in routes where the final product requires high purity and where distillation is the method of choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-methyl-2-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.